N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(sec-butyl)urea
Overview
Description
N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(sec-butyl)urea is a useful research compound. Its molecular formula is C14H26N2O and its molecular weight is 238.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 238.204513457 g/mol and the complexity rating of the compound is 279. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Reactions
Researchers have synthesized various stereoisomeric ureas utilizing the bicyclo[2.2.1]hept-2-ene framework. These ureas were produced through a series of reactions involving reduction with lithium aluminum hydride and subsequent reactions with isocyanates. The orientation of substituents in the bicyclic fragment plays a crucial role in determining the outcome of reactions with peroxy acids, leading to either the formation of epoxy derivatives or intramolecular cyclization resulting in azatricyclononane derivatives. Quantum-chemical calculations highlight the significance of hydrogen bonding in stabilizing transition states in these reactions (L. Kasyan et al., 2008).
Potential as Inhibitors
Ureas containing polycyclic fragments have shown promise as inhibitors of RNA virus replication and human soluble epoxide hydrolase, indicating their potential in pharmaceutical applications. These compounds were synthesized through reactions between bicyclo[2.2.1]hept-5-en-2-yl isocyanate and substituted anilines, yielding a series of 1,3-disubstituted ureas (D. Pitushkin et al., 2020).
Agricultural Applications
In agriculture, urease and nitrification inhibitors, such as N-(n-butyl) thiophosphoric triamide (NBPT), have been extensively studied for their ability to reduce ammonia volatilization from urea-based fertilizers, thereby increasing nitrogen use efficiency. NBPT, in particular, has been shown to significantly reduce ammonia loss from urea, highlighting its importance in reducing environmental pollution and improving fertilizer efficiency. The review by Aishwarya Ray et al. (2020) discusses the technology and safety of such inhibitors, emphasizing their role in achieving greenhouse gas emission reduction targets (Aishwarya Ray et al., 2020).
Properties
IUPAC Name |
1-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-3-butan-2-ylurea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O/c1-4-9(2)15-14(17)16-10(3)13-8-11-5-6-12(13)7-11/h9-13H,4-8H2,1-3H3,(H2,15,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIDQXVYENCEMOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)NC(C)C1CC2CCC1C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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